molecular formula C8H13NO B009691 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one CAS No. 103634-53-3

1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one

Cat. No.: B009691
CAS No.: 103634-53-3
M. Wt: 139.19 g/mol
InChI Key: JEXJZHZRUZUKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one is an organic compound with a unique structure that includes an amino group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylbut-3-yn-2-amine with propanone under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various specialized applications .

Properties

IUPAC Name

1-(2-methylbut-3-yn-2-ylamino)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-5-8(3,4)9-6-7(2)10/h1,9H,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXJZHZRUZUKJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(C)(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
Reactant of Route 2
Reactant of Route 2
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
Reactant of Route 3
Reactant of Route 3
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
Reactant of Route 4
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
Reactant of Route 5
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one
Reactant of Route 6
Reactant of Route 6
1-[(2-Methylbut-3-yn-2-yl)amino]propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.